4-Iodo-2-nitrotoluene

DFT Band Gap Reactivity

Select 4-Iodo-2-nitrotoluene for reliable, high-yield cross-couplings. Its superior reactivity—validated by DFT as having the narrowest HOMO-LUMO gap (4.02 eV) and highest polarizability among halogen congeners—delivers faster conversions at mild temperatures (40°C) than 4-bromo or 4-chloro analogs. The reducible nitro group further enables efficient indole library synthesis. Procure with confidence for cost-effective, late-stage diversification.

Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
CAS No. 41252-97-5
Cat. No. B1329957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-nitrotoluene
CAS41252-97-5
Molecular FormulaC7H6INO2
Molecular Weight263.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)[N+](=O)[O-]
InChIInChI=1S/C7H6INO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3
InChIKeyQLMRDNPXYNJQMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2-nitrotoluene (CAS 41252-97-5) as a Strategic Halogenated Nitroaromatic Intermediate


4-Iodo-2-nitrotoluene (CAS 41252-97-5) is a bifunctional aromatic compound characterized by a toluene core with a para‑iodo substituent (C4) and an ortho‑nitro group (C2) . Its molecular formula is C₇H₆INO₂ (molecular weight: 263.03 g/mol) and it is available commercially with purity ≥97% (e.g., Alfa Aesar/Thermo Scientific catalog A18607) . The presence of both an iodine atom (excellent leaving group for cross‑couplings) and a reducible nitro group (precursor to amines) makes it a versatile building block in medicinal and materials chemistry [1].

Why Generic Substitution of 4-Iodo-2-nitrotoluene (41252-97-5) Fails in Key Synthetic Applications


The performance of 4‑Iodo‑2‑nitrotoluene cannot be replicated by simple analogs such as 4‑bromo‑2‑nitrotoluene (CAS 60956‑26‑5) or 4‑chloro‑2‑nitrotoluene (CAS 89‑59‑8) due to pronounced differences in electronic structure and leaving‑group reactivity. Density functional theory (DFT) calculations demonstrate that iodine substitution at the para position of the 2‑nitrotoluene scaffold yields the narrowest HOMO–LUMO band gap (4.02 eV) and the highest polarizability among all halogen congeners (F, Cl, Br) [1]. This translates experimentally to a well‑established reactivity order in palladium‑catalyzed cross‑couplings where aryl iodides react significantly faster than aryl bromides or chlorides [2]. Consequently, substituting a cheaper bromo or chloro analog in a Suzuki, Heck, or Sonogashira protocol may lead to incomplete conversion, lower yields, or the need for harsher reaction conditions, directly impacting the efficiency and cost‑effectiveness of a synthetic sequence. The following quantitative evidence substantiates these critical distinctions.

4-Iodo-2-nitrotoluene (41252-97-5) Quantitative Differentiation Data vs. Halogen Analogs


Narrowest HOMO–LUMO Energy Gap Among Halogenated 2-Nitrotoluene Derivatives

DFT calculations at the B3LYP/6-311++G(d,p) level reveal that 4‑iodo‑2‑nitrotoluene (2NT‑I) possesses the lowest HOMO–LUMO energy gap (4.02 eV) among all para‑halogenated 2‑nitrotoluene derivatives (F, Cl, Br, I) [1]. A smaller band gap correlates with higher chemical reactivity and lower kinetic stability.

DFT Band Gap Reactivity Electronic Structure

Highest Polarizability Among Halogenated 2-Nitrotoluene Congeners

DFT analysis demonstrates that 4‑iodo‑2‑nitrotoluene (2NT‑I) exhibits the highest polarizability values among the halogen‑substituted 2‑nitrotoluene series [1]. Polarizability is directly linked to nonlinear optical (NLO) activity and influences intermolecular interactions.

Polarizability DFT NLO Halogen Effect

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The relative reactivity of aryl halides in palladium‑catalyzed cross‑coupling (e.g., Suzuki‑Miyaura) follows the well‑established order: Ar–I > Ar–OTf > Ar–Br >> Ar–Cl [1]. 4‑Iodo‑2‑nitrotoluene, as an aryl iodide, undergoes oxidative addition to Pd(0) more rapidly than its bromo or chloro analogs.

Cross-Coupling Suzuki Heck Sonogashira Leaving Group

Validated Synthetic Utility: Indole Formation at Mild Temperatures

4‑Iodo‑2‑nitrotoluene is specifically employed in the synthesis of 3‑(4‑methyl‑3‑nitro‑phenyl)‑1H‑indole at 40 °C . This transformation leverages the aryl iodide moiety for a key C–C bond construction, demonstrating its functional utility under mild thermal conditions.

Indole Synthesis Pharmaceutical Intermediate API Cross-Coupling

High Synthetic Yield via Diazotization/Iodination Route

A robust laboratory synthesis of 4‑iodo‑2‑nitrotoluene from 4‑methyl‑3‑nitroaniline via diazotization and subsequent reaction with sodium iodide proceeds with an 82% isolated yield .

Synthesis Diazotization Iodination Yield

Optimized Application Scenarios for 4-Iodo-2-nitrotoluene (CAS 41252-97-5) Based on Comparative Evidence


Accelerated Suzuki–Miyaura Cross‑Coupling in Medicinal Chemistry

When constructing biaryl pharmacophores, the use of 4‑iodo‑2‑nitrotoluene (versus the 4‑bromo or 4‑chloro analog) is recommended due to its significantly higher reactivity in oxidative addition . This translates to shorter reaction times and improved yields at ambient or mild heating (e.g., 40 °C), preserving sensitive functional groups elsewhere in the molecule . Procurement of the iodo‑intermediate directly reduces development cycle time and increases the probability of successful late‑stage diversification.

Design of Nonlinear Optical (NLO) Materials

The DFT‑verified highest polarizability of the 2NT‑I scaffold among halogenated 2‑nitrotoluene derivatives makes 4‑iodo‑2‑nitrotoluene the preferred monomer for designing second‑ or third‑order NLO polymers and chromophores. Its enhanced electronic response can improve sensor sensitivity and optical signal modulation, offering a performance edge over lighter halogen analogs.

Synthesis of Functionalized Indole Derivatives for API Development

The established protocol for converting 4‑iodo‑2‑nitrotoluene to 3‑(4‑methyl‑3‑nitro‑phenyl)‑1H‑indole at just 40 °C provides a reliable, low‑temperature entry to substituted indoles—a privileged scaffold in drug discovery. The mild conditions minimize decomposition and side reactions, making it a first‑choice building block for generating libraries of indole‑based bioactive compounds.

High‑Yielding Multigram Synthesis for Pilot‑Scale Production

The optimized diazotization/iodination route yielding 82% isolated product supports the cost‑effective preparation of 4‑iodo‑2‑nitrotoluene on a multigram to kilogram scale. This high efficiency, contrasted with alternative lower‑yielding methods , ensures a reliable and economically viable supply chain for both academic and industrial programs requiring this intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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